molecular formula C8H9Cl2N3O2 B8531293 3,5-Dichloro-6-(2-hydroxypropan-2-yl)pyrazine-2-carboxamide

3,5-Dichloro-6-(2-hydroxypropan-2-yl)pyrazine-2-carboxamide

Cat. No. B8531293
M. Wt: 250.08 g/mol
InChI Key: XZAUPWBEZGOETH-UHFFFAOYSA-N
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Patent
US08969336B2

Procedure details

To a mixture of 3,5-dichloro-6-(1-hydroxy-1-methylethyl)pyrazine-2-carboxamide (2.64 g) and pyridine (30 mL), mesyl chloride (2.45 mL) was added under ice cooling. After stirring at room temperature for 5 hours, pyridine was distilled off under reduced pressure, and the resulting residue was partitioned using ethyl acetate and water. The resulting organic layer was washed with 10% aqueous citric acid, saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was distilled off to give a light brown syrup. To the light brown syrup, ethanol (60 mL) and THF (30 mL) were added, and then 10% palladium on carbon (0.7 g) was added and stirred at room temperature for 14 hours under 3 atmospheric pressure of hydrogen. After filtration through celite, the filtrate was distilled off under reduced pressure, and the residue was diluted with ethyl acetate and then washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride. After the solvent was distilled off, the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 40:1). The resulting crude product was washed with diisopropyl ether to give 3,5-di-chloro-6-isopropylpyrazine-2-carboxamide (632 mg) as a white solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:13]([NH2:15])=[O:14])=[N:4][C:5]([C:9](O)([CH3:11])[CH3:10])=[C:6]([Cl:8])[N:7]=1.N1C=CC=CC=1.S(Cl)(C)(=O)=O.[H][H]>[Pd].C1COCC1.C(O)C>[Cl:1][C:2]1[C:3]([C:13]([NH2:15])=[O:14])=[N:4][C:5]([CH:9]([CH3:11])[CH3:10])=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
ClC=1C(=NC(=C(N1)Cl)C(C)(C)O)C(=O)N
Name
Quantity
30 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.45 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice cooling
DISTILLATION
Type
DISTILLATION
Details
pyridine was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned
WASH
Type
WASH
Details
The resulting organic layer was washed with 10% aqueous citric acid, saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to give a light brown syrup
FILTRATION
Type
FILTRATION
Details
After filtration through celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 40:1)
WASH
Type
WASH
Details
The resulting crude product was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC(=C(N1)Cl)C(C)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 632 mg
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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